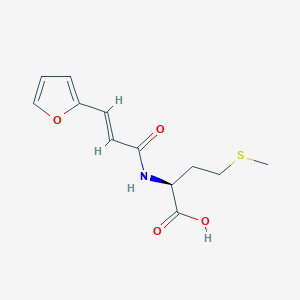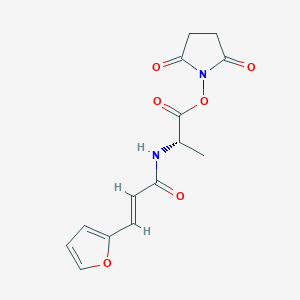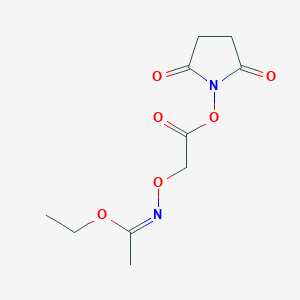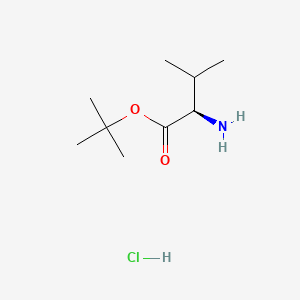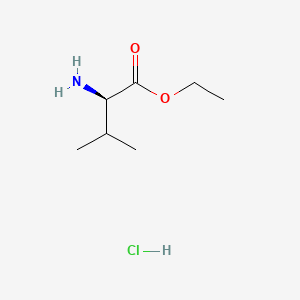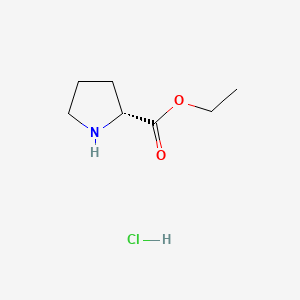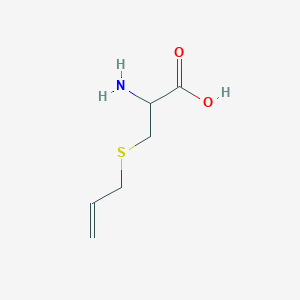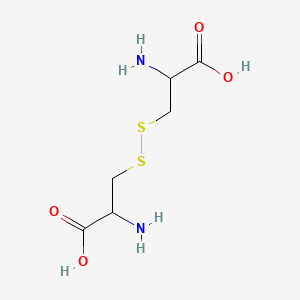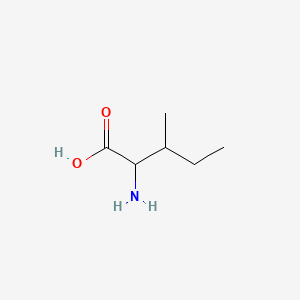
5(6)-Carboxytetramethylrhodamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5(6)-Carboxytetramethylrhodamine is a fluorescent dye commonly used in various scientific fields. It is known for its bright fluorescence and stability, making it a valuable tool in biological and chemical research. The compound is part of the rhodamine family, which is characterized by its xanthene core structure.
作用机制
Target of Action
5(6)-Carboxytetramethylrhodamine, also known as 5(6)-TAMRA, is primarily used as a fluorescent dye in biological and biochemical research. It is often conjugated to proteins, nucleic acids, and other biomolecules, allowing these targets to be visualized and tracked within cells and organisms .
Mode of Action
5(6)-TAMRA works by absorbing light at a specific wavelength and then re-emitting it at a longer wavelength. This property is due to its chemical structure, which includes a rhodamine core that can undergo a process called fluorescence. When conjugated to a target molecule, the fluorescence of 5(6)-TAMRA allows for the detection and tracking of the target within a biological system .
Biochemical Pathways
As a fluorescent dye, 5(6)-TAMRA does not directly participate in or affect biochemical pathways. Instead, it is used as a tool to study these pathways. By attaching to molecules involved in a pathway, 5(6)-TAMRA can help researchers visualize where these molecules go within a cell and how they interact with other components of the pathway .
Pharmacokinetics
The pharmacokinetics of 5(6)-TAMRA will largely depend on the molecule it is conjugated to. As a small molecule dye, 5(6)-TAMRA itself is likely to diffuse freely in aqueous environments and may be rapidly excreted or metabolized in vivo. When attached to larger molecules like proteins or nucleic acids, its absorption, distribution, metabolism, and excretion (adme) properties will be more influenced by the properties of the conjugated molecule .
Result of Action
The primary result of 5(6)-TAMRA’s action is the production of fluorescence, which can be detected using specialized equipment. This allows researchers to track the location and movement of the TAMRA-conjugated molecule within a biological system. The specific outcomes of this will depend on the nature of the research being conducted .
Action Environment
The action of 5(6)-TAMRA can be influenced by various environmental factors. For example, the intensity of its fluorescence can be affected by the pH and temperature of its environment. Additionally, certain chemicals and ions can quench the fluorescence of 5(6)-TAMRA, reducing its effectiveness. Therefore, the conditions under which 5(6)-TAMRA is used must be carefully controlled to ensure reliable results .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5(6)-Carboxytetramethylrhodamine typically involves the condensation of 3,6-diamino-9-(2-carboxyphenyl)xanthylium chloride with formaldehyde and dimethylamine. The reaction is carried out under acidic conditions, usually with hydrochloric acid, to facilitate the formation of the xanthene ring structure. The product is then purified through recrystallization or chromatography to obtain the pure dye.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The final product is often subjected to rigorous quality control measures to meet the standards required for scientific research applications.
化学反应分析
Types of Reactions
5(6)-Carboxytetramethylrhodamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may alter its fluorescence properties.
Reduction: Reduction reactions can also modify the dye, potentially affecting its stability and fluorescence.
Substitution: The carboxyl group in this compound can participate in substitution reactions, allowing for the attachment of different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride and carbodiimides are used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different rhodamine derivatives, while substitution reactions can produce a variety of functionalized dyes.
科学研究应用
5(6)-Carboxytetramethylrhodamine is widely used in scientific research due to its excellent fluorescence properties. Some of its applications include:
Chemistry: Used as a fluorescent marker in various chemical assays and reactions.
Biology: Employed in fluorescence microscopy and flow cytometry to label and track biological molecules and cells.
Medicine: Utilized in diagnostic imaging and as a tracer in drug delivery studies.
Industry: Applied in the development of fluorescent sensors and probes for environmental monitoring and quality control.
相似化合物的比较
5(6)-Carboxytetramethylrhodamine is unique among rhodamine dyes due to its carboxyl group, which provides additional functionality and solubility. Similar compounds include:
Rhodamine B: Lacks the carboxyl group, making it less soluble in aqueous solutions.
Tetramethylrhodamine: Similar structure but without the carboxyl group, affecting its solubility and reactivity.
Rhodamine 6G: Another rhodamine dye with different substituents, leading to variations in fluorescence properties.
属性
CAS 编号 |
98181-63-6 |
|---|---|
分子式 |
C50H46Cl2N4O10 |
分子量 |
933.8 g/mol |
IUPAC 名称 |
[9-(2,5-dicarboxyphenyl)-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium;[9-(2,6-dicarboxyphenyl)-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium;dichloride |
InChI |
InChI=1S/2C25H22N2O5.2ClH/c1-26(2)15-6-9-18-21(12-15)32-22-13-16(27(3)4)7-10-19(22)23(18)20-11-14(24(28)29)5-8-17(20)25(30)31;1-26(2)14-8-10-16-20(12-14)32-21-13-15(27(3)4)9-11-17(21)22(16)23-18(24(28)29)6-5-7-19(23)25(30)31;;/h2*5-13H,1-4H3,(H-,28,29,30,31);2*1H |
InChI 键 |
HMIPWWWHTRTUAD-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)O)C(=O)O3)C5=C(O2)C=C(C=C5)N(C)C.CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)O)C(=O)O3 |
规范 SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)O)C(=O)O.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC=C4C(=O)O)C(=O)O.[Cl-].[Cl-] |
同义词 |
5(6)-TAMRA |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


